molecular formula C23H47NO5 B12664456 (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate CAS No. 93803-53-3

(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate

Cat. No.: B12664456
CAS No.: 93803-53-3
M. Wt: 417.6 g/mol
InChI Key: PWKKDKKLLATCOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate typically involves the reaction of 2-hydroxyethylamine with stearic acid in the presence of formic acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction.

    Solvents: Organic solvents like toluene or dichloromethane are often employed to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

    Nucleophiles: Ammonia (NH3) or primary amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary or secondary alcohol.

Scientific Research Applications

(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of lipid metabolism and membrane biology.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with various molecular targets and pathways. The hydroxyl and ammonium groups can form hydrogen bonds with biological molecules, while the stearoyloxy group can interact with lipid membranes. These interactions can influence cellular processes such as signal transduction, membrane fluidity, and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyethyl)(2-(palmitoyloxy)ethyl)ammonium formate
  • (2-Hydroxyethyl)(2-(oleoyloxy)ethyl)ammonium formate
  • (2-Hydroxyethyl)(2-(linoleoyloxy)ethyl)ammonium formate

Uniqueness

(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is unique due to its specific stearoyloxy group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific lipid interactions and stability.

Properties

CAS No.

93803-53-3

Molecular Formula

C23H47NO5

Molecular Weight

417.6 g/mol

IUPAC Name

formic acid;2-(2-hydroxyethylamino)ethyl octadecanoate

InChI

InChI=1S/C22H45NO3.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24;2-1-3/h23-24H,2-21H2,1H3;1H,(H,2,3)

InChI Key

PWKKDKKLLATCOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCNCCO.C(=O)O

Origin of Product

United States

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